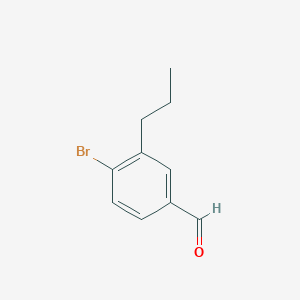
4-Bromo-3-propylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-propylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a propyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-propylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-propylbenzaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the benzene ring.
Another method involves the use of 4-bromobenzaldehyde as a starting material. The propyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride (C3H7Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Bromo-3-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo a Suzuki coupling reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Palladium-catalyzed Suzuki coupling in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-Bromo-3-propylbenzoic acid.
Reduction: 4-Bromo-3-propylbenzyl alcohol.
Substitution: Various biaryl derivatives depending on the boronic acid used.
科学研究应用
4-Bromo-3-propylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of dyes and fragrances.
作用机制
The mechanism of action of 4-Bromo-3-propylbenzaldehyde depends on its specific application In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions
In biological systems, the compound may interact with enzymes that catalyze reactions involving aldehydes. The propyl group and bromine atom can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
4-Bromo-3-propylbenzaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
3-Propylbenzaldehyde: Lacks the bromine atom, which reduces its ability to participate in halogen-specific reactions like Suzuki coupling.
4-Propylbenzaldehyde: Lacks the bromine atom, similar to 3-propylbenzaldehyde, but with the propyl group at a different position, affecting its reactivity and physical properties.
The presence of both the bromine atom and the propyl group in this compound makes it unique, offering a combination of reactivity and hydrophobicity that can be advantageous in various chemical and biological applications.
属性
CAS 编号 |
254745-39-6 |
|---|---|
分子式 |
C10H11BrO |
分子量 |
227.10 g/mol |
IUPAC 名称 |
4-bromo-3-propylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-2-3-9-6-8(7-12)4-5-10(9)11/h4-7H,2-3H2,1H3 |
InChI 键 |
ZFBAFYOQOUKSOK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=C1)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


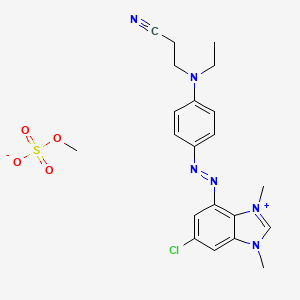
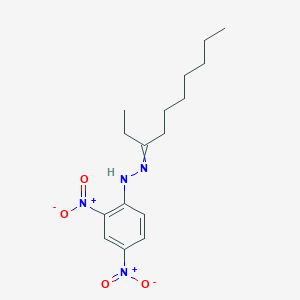
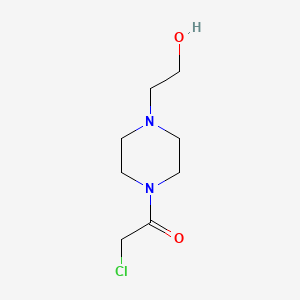
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
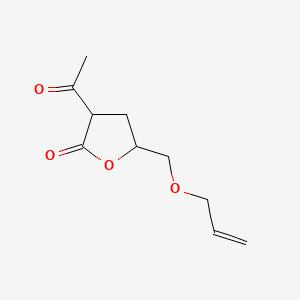
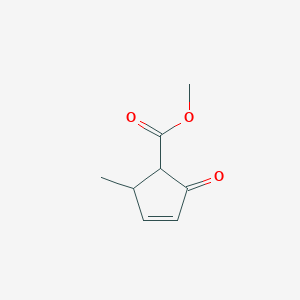
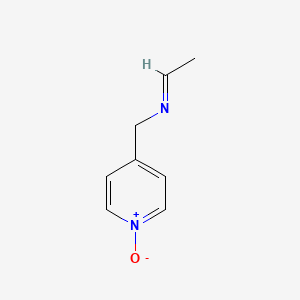
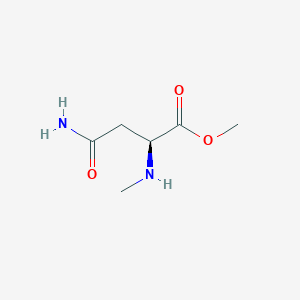
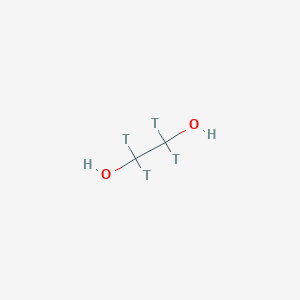
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
